1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
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Overview
Description
1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with a unique structure that combines an anthracene core with sulfonic acid and dodecylsulphoanilino groups
Preparation Methods
The synthesis of 1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves multiple steps, starting with the preparation of the anthracene core. The synthetic route may include:
Nitration and Reduction: The anthracene core is nitrated to introduce nitro groups, which are then reduced to amino groups.
Coupling Reactions: The dodecylsulphoanilino group is introduced via coupling reactions, often involving aniline derivatives and dodecylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and reduced forms.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid include:
4-Dodecylaniline: Used in the synthesis of sodium 4-dodecylphenylazosulfonate and investigated for its solubilization properties.
Benzenesulfonic acid derivatives: Compounds like 4-dodecylbenzenesulfonic acid have similar sulfonic acid groups and are used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
25158-37-6 |
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Molecular Formula |
C32H38N2O8S2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
1-amino-4-(4-dodecoxysulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C32H38N2O8S2/c1-2-3-4-5-6-7-8-9-10-13-20-42-44(40,41)23-18-16-22(17-19-23)34-26-21-27(43(37,38)39)30(33)29-28(26)31(35)24-14-11-12-15-25(24)32(29)36/h11-12,14-19,21,34H,2-10,13,20,33H2,1H3,(H,37,38,39) |
InChI Key |
ZPDWLYNZGQJXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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